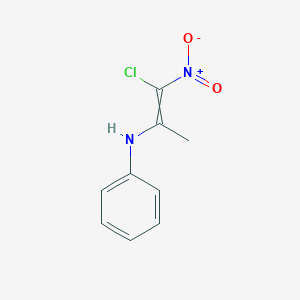![molecular formula C9H18SSi B14500789 Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- CAS No. 63135-81-9](/img/structure/B14500789.png)
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- is an organosilicon compound with the molecular formula C9H18Si. It is also known as (3,3-dimethyl-1-butynyl) (trimethyl)silane. This compound is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 3,3-dimethyl-1-butynyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- typically involves the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
3,3-dimethyl-1-butyne+trimethylsilyl chloridebaseSilane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-
Industrial Production Methods
In an industrial setting, the production of Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it useful in reactions that require high affinity for these elements. The compound can also act as a radical donor or hydride donor, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH. It is used in the semiconductor industry and as a reagent in organic synthesis.
Dimethylsilane: Another organosilicon compound with similar applications but different reactivity due to the presence of two methyl groups instead of three.
Uniqueness
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- is unique due to the presence of the 3,3-dimethyl-1-butynyl group, which imparts distinct reactivity and properties compared to other silanes. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
63135-81-9 |
|---|---|
Molekularformel |
C9H18SSi |
Molekulargewicht |
186.39 g/mol |
IUPAC-Name |
3,3-dimethylbut-1-ynylsulfanyl(trimethyl)silane |
InChI |
InChI=1S/C9H18SSi/c1-9(2,3)7-8-10-11(4,5)6/h1-6H3 |
InChI-Schlüssel |
UQCGSVARQGZMLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CS[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
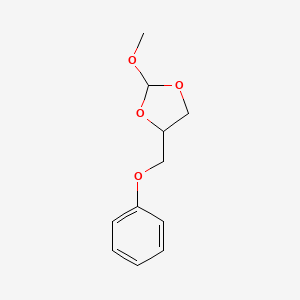
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
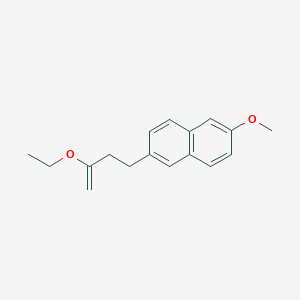
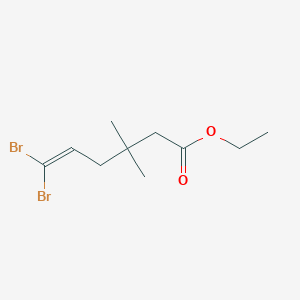
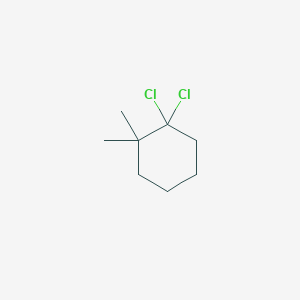

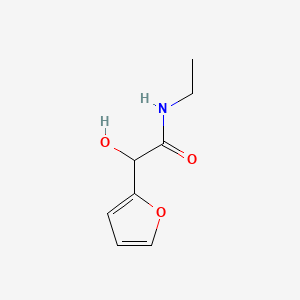
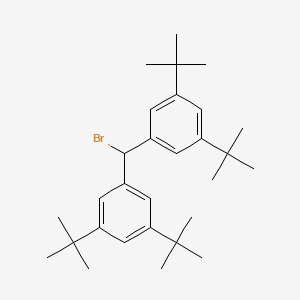

![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)

